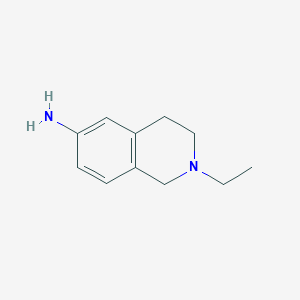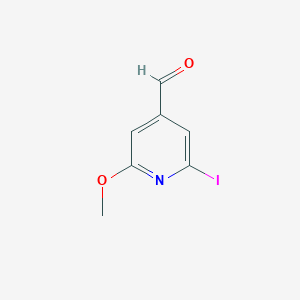
Methyl n-(2-aminobenzoyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl n-(2-aminobenzoyl)glycinate is an organic compound with the molecular formula C10H12N2O3. It is also known as methyl (2-aminobenzoyl)aminoacetate. This compound is characterized by the presence of an amino group attached to a benzoyl moiety, which is further connected to a glycine ester. It is commonly used in various chemical and biological research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl n-(2-aminobenzoyl)glycinate typically involves the reaction of 2-aminobenzoic acid with glycine methyl ester. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can further enhance the efficiency and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl n-(2-aminobenzoyl)glycinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the ester can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides and esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl n-(2-aminobenzoyl)glycinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding studies.
Wirkmechanismus
The mechanism of action of methyl n-(2-aminobenzoyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues of enzymes, thereby inhibiting their activity. Additionally, the benzoyl moiety can interact with hydrophobic pockets in proteins, enhancing the binding affinity of the compound. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl glycinate: Similar in structure but lacks the benzoyl group.
Benzyl (2-aminobenzoyl)glycylglycinate: Contains an additional glycine moiety.
Thiamphenicol glycinate acetylcysteine: A derivative used in pharmaceutical applications.
Uniqueness
Methyl n-(2-aminobenzoyl)glycinate is unique due to the presence of both an amino group and a benzoyl moiety, which confer distinct chemical reactivity and binding properties. This makes it particularly useful in the design of enzyme inhibitors and receptor agonists, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
82185-40-8 |
|---|---|
Molekularformel |
C10H12N2O3 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
methyl 2-[(2-aminobenzoyl)amino]acetate |
InChI |
InChI=1S/C10H12N2O3/c1-15-9(13)6-12-10(14)7-4-2-3-5-8(7)11/h2-5H,6,11H2,1H3,(H,12,14) |
InChI-Schlüssel |
WUEWXIYBCCMGMU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CNC(=O)C1=CC=CC=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Tert-butyl 4-chloro-2-(dimethylamino)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B13982729.png)
![[4-(Piperazine-1-carbonyl)phenyl]boronic acid](/img/structure/B13982730.png)

![9-([1,1'-Biphenyl]-3-yl)-4-bromo-9H-carbazole](/img/structure/B13982739.png)


![4-Chloro-5-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13982766.png)
